molecular formula C16H32 B061755 1-Octene, dimer, hydrogenated CAS No. 173994-67-7

1-Octene, dimer, hydrogenated

Cat. No. B061755
M. Wt: 224.42 g/mol
InChI Key: IQOICMOMHUBJCM-UHFFFAOYSA-N
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Description

1-Octene is an organic compound with a formula CH2CHC6H13 . It is classified as a higher olefin and alpha-olefin, meaning that the double bond is located at the alpha (primary) position, endowing this compound with higher reactivity and thus useful chemical properties . It is one of the important linear alpha olefins in the industry .


Synthesis Analysis

1-Octene can be synthesized by two main routes: oligomerization of ethylene and by Fischer–Tropsch synthesis followed by purification . Another route to 1-octene that has been used commercially on a small scale is dehydration of alcohols . A chemoenzymatic approach to synthesize 1-octene from carbohydrates via ethenolysis of rhamnolipids has also been reported . Rhamnolipids synthesized by P. putida contain a double bond between carbon five and six, which is experimentally confirmed via olefin cross metathesis .


Molecular Structure Analysis

The molecular formula of 1-Octene is C8H16 . The molecular weight is 112.2126 . The structure of 1-Octene can be represented as CH2CHC6H13 .


Chemical Reactions Analysis

The hydrogenation of 1-octene has been reported in a study, where a catalyst was used to form octane with high faradaic efficiency . Another study reported the selective transformation of α-olefins into vinylidene dimers under the action of a catalytic system .


Physical And Chemical Properties Analysis

1-Octene has a molecular weight of 112.2126 . The heat of formation in the liquid state is -121.8 ± 1.2 kJ/mol . The heat of combustion in the liquid state is -5312.9 ± 1.1 kJ/mol .

Safety And Hazards

1-Octene is highly flammable and may be fatal if swallowed and enters airways . It is very toxic to aquatic life with long-lasting effects . Personal precautions, protective equipment, and emergency procedures are recommended when handling 1-Octene .

Future Directions

The potential of chemoenzymatic approaches to produce compounds for the chemical industry from renewable resources has been shown . The selective dimerization and oligomerization of α-olefins, catalyzed by metallocene and post-metallocene complexes, have been discussed with prospects for the further applications of the coordination α-olefin dimers and oligomers .

properties

IUPAC Name

oct-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H16/c2*1-3-5-7-8-6-4-2/h2*3H,1,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOICMOMHUBJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=C.CCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901032291
Record name 1-Octene dimer hydrogenated
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901032291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Octene, dimer

CAS RN

18602-27-2, 173994-67-7
Record name 1-Octene, dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018602272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octene, dimer, hydrogenated
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173994677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octene, dimer
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Octene dimer hydrogenated
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901032291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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